![molecular formula C41H64O10Si2 B12285142 [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] Benzoat ist eine komplexe organische Verbindung mit einer einzigartigen tetracyclischen Struktur
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von [4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] Benzoat beinhaltet typischerweise mehrstufige organische Reaktionen. Die wichtigsten Schritte können umfassen:
- Bildung des tetracyclischen Kerns durch Cyclisierungsreaktionen.
- Einführung der Acetyloxy- und Dihydroxygruppen durch Veresterungs- und Hydroxylierungsreaktionen.
- Schutz von Hydroxylgruppen unter Verwendung von Triethylsilylchlorid zur Bildung von Triethylsilyloxygruppen.
- Endgültige Veresterung mit Benzoesäure, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfordert die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Chromatographie und Umkristallisation können zur Reinigung eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Dihydroxygruppen können einer Oxidation unterzogen werden, um Diketone zu bilden.
Reduktion: Die Oxogruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Hydroxylgruppen reduziert werden.
Substitution: Die Triethylsilyloxygruppen können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Diketonen.
Reduktion: Bildung von Hydroxylderivaten.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
Diese Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
Die mehreren funktionellen Gruppen der Verbindung können mit biologischen Molekülen interagieren, was sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung und biochemische Studien macht.
Medizin
Aufgrund ihrer komplexen Struktur kann diese Verbindung interessante pharmakologische Eigenschaften aufweisen, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten, die in der medizinischen Chemie untersucht werden können.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer reaktiven funktionellen Gruppen bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von [4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] Benzoat hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Die Acetyloxy- und Dihydroxygruppen können Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden, während die Triethylsilyloxygruppen die Lipophilie und die Membranpermeabilität erhöhen können.
Wirkmechanismus
The mechanism of action of [4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate would depend on its specific interactions with molecular targets. The acetyloxy and dihydroxy groups may form hydrogen bonds with enzymes or receptors, while the triethylsilyloxy groups may enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
[4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(trimethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] Benzoat: Ähnliche Struktur, aber mit Trimethylsilyloxygruppen anstelle von Triethylsilyloxygruppen.
[4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] Acetat: Ähnliche Struktur, aber mit einer Acetylgruppe anstelle einer Benzoatgruppe.
Einzigartigkeit
Das Vorhandensein von Triethylsilyloxygruppen in [4-Acetyloxy-1,15-Dihydroxy-10,14,17,17-Tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] Benzoat erhöht seine Stabilität und Lipophilie im Vergleich zu ähnlichen Verbindungen mit anderen Silylgruppen
Eigenschaften
IUPAC Name |
[4-acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O10Si2/c1-12-52(13-2,14-3)50-30-23-31-40(25-47-31,49-27(8)42)34-36(48-37(45)28-21-19-18-20-22-28)41(46)24-29(43)26(7)32(38(41,9)10)33(35(44)39(30,34)11)51-53(15-4,16-5)17-6/h18-22,29-31,33-34,36,43,46H,12-17,23-25H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIYJPKYUNPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O10Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
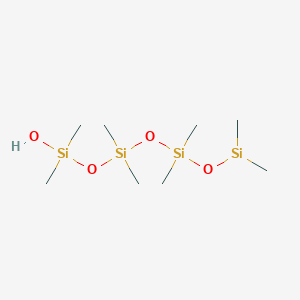
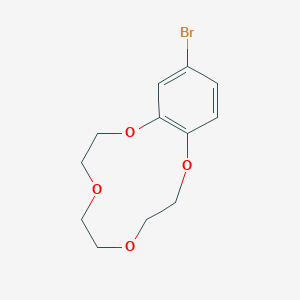
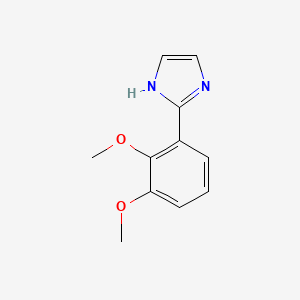


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
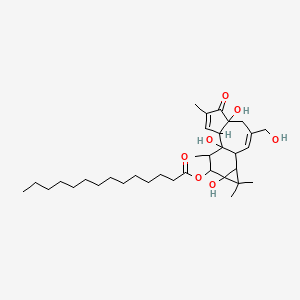


![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
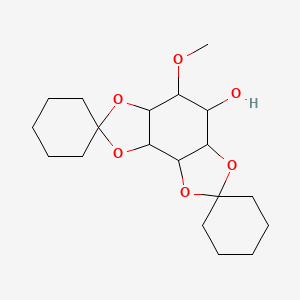
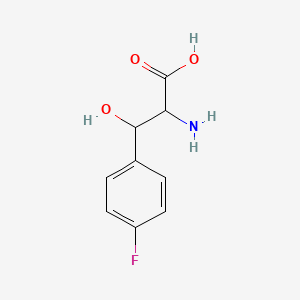
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
